Product packaging for N-Cbz-D-leucine(Cat. No.:CAS No. 28862-79-5)

N-Cbz-D-leucine

Cat. No.: B554507
CAS No.: 28862-79-5
M. Wt: 265.30 g/mol
InChI Key: USPFMEKVPDBMCG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspective of Amino Acid Derivatives in Biochemical Research

The study and utilization of amino acids date back centuries, with their fundamental role as the constituents of proteins being established over time. The historical trajectory of biochemical research saw the isolation and characterization of the 20 canonical amino acids. As understanding deepened, researchers began to explore modifications to these basic structures to overcome limitations in their natural forms, such as susceptibility to enzymatic degradation or unfavorable solubility profiles. The development of protecting groups, like the benzyloxycarbonyl group, in peptide synthesis revolutionized the ability to create defined peptide sequences in the laboratory. This allowed for the synthesis of peptides with specific biological activities and paved the way for the design of peptidomimetics – molecules that mimic the biological function of peptides but with improved properties. The exploration of non-canonical amino acids, including D-isomers, further expanded the chemical space available to researchers, offering new avenues for designing molecules with enhanced stability and distinct biological interactions. rjpbcs.comresearchgate.netacs.org

Significance of Stereochemistry in Peptide and Peptidomimetic Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the design of peptides and peptidomimetics. Amino acids, except for glycine, exist as stereoisomers, typically in the L-configuration in naturally occurring proteins. However, the incorporation of D-amino acids can significantly impact the biological activity, metabolic stability, and conformational properties of peptides and peptidomimetics. plos.orgfrontiersin.orgslideshare.net

Replacing an L-amino acid with its D-enantiomer can alter the backbone conformation of a peptide, leading to different interactions with biological targets such as receptors or enzymes. This change in stereochemistry can confer resistance to proteolytic enzymes, which primarily cleave peptide bonds between L-amino acids, thereby increasing the in vivo half-life of the molecule. ambeed.complos.org The strategic placement of D-amino acids is a key tactic in the design of peptidomimetics aimed at improving pharmacokinetic properties and modulating protein-protein interactions. plos.orgfrontiersin.org Studies have shown that while similar side-chain orientations might be possible, the backbone orientation is significantly affected by the presence of D-amino acids, influencing the molecule's ability to mimic the parent peptide. plos.org

Overview of Z-D-Leu-OH in Contemporary Scientific Disciplines

Z-D-Leu-OH (N-Benzyloxycarbonyl-D-leucine) is a valuable amino acid derivative widely utilized in various contemporary scientific disciplines, particularly in chemical synthesis and biochemical research. chemimpex.comevitachem.com Its structure, featuring the benzyloxycarbonyl protecting group and the D-stereochemistry of leucine (B10760876), makes it a versatile building block.

One of the primary applications of Z-D-Leu-OH is in peptide synthesis, where the Z group protects the amine functionality of D-leucine, preventing unwanted side reactions during the coupling of amino acids. chemimpex.comevitachem.comchemimpex.com This is particularly relevant in solid-phase peptide synthesis, a common technique for assembling peptide chains. chemimpex.com

Beyond its role as a building block, Z-D-Leu-OH is explored in the development of pharmaceutical formulations. Its incorporation into peptides or peptidomimetics can enhance their solubility and bioavailability, crucial factors for the efficacy of therapeutic agents. chemimpex.com Researchers also utilize Z-D-Leu-OH in studies investigating protein interactions and enzyme activities, leveraging its unique structural properties to probe biochemical pathways. chemimpex.com The D-stereochemistry contributes to the stability of resulting peptides against proteolytic degradation, making it relevant in the design of molecules for potential therapeutic applications, including those targeting antimicrobial activity, inflammation, and neurodegenerative diseases. ambeed.com

The dicyclohexylammonium (B1228976) salt of Z-D-Leu-OH (Z-D-Leu-OH.DCHA) is also commercially available and used in research, offering potentially different handling or solubility characteristics compared to the free acid form. fishersci.canih.govglpbio.com

While specific detailed research findings directly quantifying the impact of Z-D-Leu-OH in all its applications were not extensively available in the search results, its consistent mention as a key reagent and building block in peptide synthesis and pharmaceutical research underscores its importance in these fields. The application in kinetically-controlled peptide synthesis, where Z-D-Leu-OH can be generated as a hydrolysis product, further illustrates its presence in complex biochemical reaction schemes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B554507 N-Cbz-D-leucine CAS No. 28862-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426462
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-79-5
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for Z D Leu Oh

Enzymatic Synthesis Methodologies Involving Z-D-Leu-OH

Enzymatic methods offer a route to peptide synthesis that can be advantageous due to the stereo-specificity of enzymes, potentially avoiding the need for side-chain protection and allowing reactions in aqueous solutions under mild conditions. researchgate.netthieme-connect.de Z-D-Leu-OH can be involved in enzymatic peptide synthesis, often as an acyl donor or a component in the formation of enzyme-substrate complexes. mdpi.com

Kinetically Controlled Peptide Synthesis Mechanisms

Kinetically controlled enzymatic peptide synthesis is a method where the reaction is driven by the relative rates of peptide bond formation and hydrolysis. mdpi.comnih.gov In this approach, an activated acyl donor, such as an ester of Z-D-Leu, reacts with a nucleophile (an amino acid or peptide) catalyzed by a protease. thieme-connect.demdpi.com The desired peptide product is formed if the rate of aminolysis (reaction with the nucleophile) is faster than the rate of hydrolysis (reaction with water). mdpi.com This method often utilizes activated acyl donors and can be faster and require lower substrate-enzyme ratios compared to equilibrium-controlled synthesis. mdpi.com For example, in the kinetically-controlled synthesis of Z-D-Leu-L-Leu-NH₂, an activated acyl donor of Z-D-Leu and an enzyme (like chymotrypsin) form an enzyme-substrate complex, followed by a covalent enzyme-substrate intermediate. mdpi.comresearchgate.netresearchgate.net This intermediate is then attacked by a nucleophile (H-L-Leu-NH₂) or water. mdpi.comresearchgate.netresearchgate.net The product yield is influenced by the kinetics of these competing nucleophilic reactions. mdpi.com

Role of Nucleophiles in Enzymatic Transformations

In enzymatic peptide synthesis involving Z-D-Leu-OH or its activated derivatives, nucleophiles play a critical role by attacking the acyl-enzyme intermediate. thieme-connect.demdpi.comresearchgate.netresearchgate.net The nucleophile is typically the amino group of another amino acid or a peptide chain. thieme-connect.de The enzyme facilitates the transfer of the acyl group from the activated Z-D-Leu species to the nucleophile, forming a new peptide bond. thieme-connect.demdpi.com The efficiency of the enzymatic transformation and the yield of the desired peptide product are dependent on the nature and concentration of the nucleophile, as it competes with water for reaction with the intermediate. mdpi.comresearchgate.netresearchgate.net

Enzyme-Substrate Complex Formation and Intermediates

The initial step in enzymatic catalysis involving Z-D-Leu-OH as a substrate or part of a substrate is the formation of an enzyme-substrate (E-S) complex. mdpi.comresearchgate.netlumenlearning.comnih.gov This complex is formed when the substrate binds to the enzyme's active site. lumenlearning.comnih.gov The binding is typically mediated by non-covalent interactions such as hydrogen bonding and electrostatic interactions. lumenlearning.com Following the formation of the E-S complex, a covalent acyl-enzyme intermediate can be formed, particularly with serine and cysteine proteases commonly used in peptide synthesis. thieme-connect.demdpi.comresearchgate.netru.nl This intermediate involves a covalent linkage between the acyl group of the Z-D-Leu derivative and a residue in the enzyme's active site. thieme-connect.demdpi.comresearchgate.netru.nl The subsequent reaction of this intermediate with a nucleophile leads to peptide bond formation and regeneration of the free enzyme. thieme-connect.demdpi.comresearchgate.net The formation and breakdown of these complexes and intermediates are central to the catalytic mechanism and influence the reaction outcome. mdpi.comresearchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications with Z-D-Leu-OH as a Building Block

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, offering advantages in purification and automation. rsc.orgcardiff.ac.uk Z-D-Leu-OH, with its protected amino group, is a suitable building block for incorporation into peptide sequences using SPPS. vulcanchem.comlabscoop.com In SPPS, the peptide chain is assembled stepwise on an insoluble solid support (resin). rsc.org Protected amino acids, including Z-D-Leu-OH, are sequentially coupled to the growing peptide chain.

Integration of Z-D-Leu-OH into Fmoc- and Boc-based Strategies

Z-D-Leu-OH can be integrated into both Fmoc- and Boc-based SPPS strategies. researchgate.netlabscoop.comchem960.com These strategies differ in the type of temporary amino-protecting group used during chain elongation. In Fmoc-SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection and is removed by a base (typically piperidine) in each cycle. rsc.orgtandfonline.com While Z-D-Leu-OH itself carries a Z group, which is acid-labile and typically removed at the end of the synthesis, it can be used in conjunction with Fmoc-protected amino acids for the rest of the peptide chain, or in specific strategies where the Z group is selectively removed. tandfonline.comiris-biotech.deadvancedchemtech.com In Boc-SPPS, the tert-butyloxycarbonyl (Boc) group is used for temporary protection and is removed by an acid (typically TFA). peptide.compeptide.compeptide.com Z-D-Leu-OH is directly compatible with Boc-SPPS as the Z group is stable under the acidic conditions used for Boc removal. peptide.compeptide.compeptide.com The choice of strategy depends on the desired peptide sequence and the lability of other functional groups. iris-biotech.deiris-biotech.de

Chemical Ligation Techniques Incorporating Z-D-Leu-OH

Chemical ligation techniques allow for the joining of unprotected or partially protected peptide segments in solution, offering an alternative or complementary approach to SPPS, particularly for the synthesis of larger peptides and proteins. epo.orgvanderbilt.edu While native chemical ligation typically requires an N-terminal cysteine residue on one segment, other chemical ligation methods exist. vanderbilt.edu Z-D-Leu-OH, as a protected amino acid or as part of a protected peptide segment synthesized by SPPS, can be a component in chemical ligation strategies. scispace.com For instance, a peptide segment synthesized via SPPS utilizing Z-D-Leu-OH as a building block could be subsequently used in a ligation reaction with another peptide segment to form a longer peptide chain. cardiff.ac.ukepo.orgjlu.edu.cn The Z protecting group would typically be removed after the ligation step or as a final deprotection step, depending on the specific ligation chemistry employed. jlu.edu.cn

Optimization of Coupling and Deprotection Protocols

Efficient and clean coupling and deprotection steps are paramount in peptide synthesis involving Z-D-Leu-OH to ensure high yields and purity of the desired peptide sequences. The choice of coupling reagents and deprotection conditions significantly impacts the success of the synthesis.

Various coupling reagents are employed to facilitate the formation of the amide bond between the carboxyl group of Z-D-Leu-OH (or a peptide fragment containing it) and the amino group of the subsequent amino acid or peptide. Common carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) are frequently used, often in conjunction with additives such as N-hydroxy-5-norbornene-endo-2,3-dicarboxyimide (HONB) to enhance reactivity and suppress side reactions like racemization cpcscientific.comgoogle.com. For instance, the coupling of Z-D-Leu-OH with a peptide fragment using DCC and HONB has been reported in the synthesis of Leuprolide cpcscientific.comgoogle.com. Other activating agents, including phosphonium (B103445) reagents like (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) and aminium reagents, are also utilized to achieve efficient coupling google.com. The combination of N,N′-diisopropylcarbodiimide (DIC) with OxymaPure (Ethyl (Z)-2-cyano-2-(hydroxyimino)acetate) is another effective coupling system used in peptide synthesis rsc.org.

The Z-protecting group is typically removed through catalytic hydrogenation or treatment with strong acids. Hydrogenation, often using palladium on carbon as a catalyst, cleaves the benzyloxycarbonyl group to release the free amine. Acidolysis, commonly employing hydrobromic acid in acetic acid (HBr-AcOH), is another method for Z-group deprotection cpcscientific.comgoogle.com. The selection of the deprotection method depends on the sensitivity of the peptide sequence and other protecting groups present. In solid-phase peptide synthesis (SPPS), while Fmoc chemistry is more prevalent, Z-chemistry is also employed, and specific protocols for Z-group removal exist tcichemicals.com. The efficiency of deprotection can be influenced by factors such as the solvent, temperature, and concentration of the deprotecting agent.

Solution-Phase Synthesis Approaches for Z-D-Leu-OH Containing Peptides

Solution-phase peptide synthesis offers an alternative to solid-phase methods, particularly for large-scale production or the synthesis of shorter peptides. Z-protected amino acids like Z-D-Leu-OH are well-suited for solution-phase strategies due to the solubility properties conferred by the Z-group and the ability to isolate and characterize intermediates at each step.

In solution-phase synthesis, peptide chains are typically built through fragment condensation or stepwise elongation. Z-D-Leu-OH can be coupled to the N-terminus of a growing peptide chain or used to synthesize protected peptide fragments. A notable example is the solution-phase synthesis of Leuprolide, a nonapeptide analog of gonadotropin-releasing hormone (GnRH), which involved the coupling of Z-D-Leu-OH with a pre-synthesized peptide fragment using DCC and HONB cpcscientific.comgoogle.com. This approach allowed for the construction of a key intermediate, Z-D-Leu-Leu-Arg(NO2)-Pro-NHCH2CH3, which was subsequently deprotected and coupled with another fragment to yield the final product cpcscientific.comgoogle.com.

Novel Derivatizations of Z-D-Leu-OH for Enhanced Bioactivity and Stability

The derivatization of amino acids and peptides is a common strategy to modulate their physicochemical properties, enhance bioactivity, improve metabolic stability, or facilitate targeted delivery. While Z-D-Leu-OH itself is primarily a protected amino acid building block, its incorporation into peptides or conjugates can lead to compounds with enhanced biological profiles.

The Z-group serves as a lipophilic protecting group that influences the solubility and handling of Z-D-Leu-OH and Z-protected peptides. The dicyclohexylammonium (B1228976) salt of Z-D-Leu-OH (Z-D-Leu-OH.DCHA) is a common commercially available form, offering improved stability and ease of handling compared to the free acid cpcscientific.comrsc.orgtcichemicals.comacs.orgacs.orgmdpi.com.

Research into novel derivatizations often focuses on modifying the peptide sequence containing the D-leucine residue introduced via Z-D-Leu-OH, or conjugating the resulting peptide to other molecules. For example, ester prodrugs of peptides containing D-amino acids have been synthesized to improve their transport properties and enzymatic stability nih.gov. Peptide-drug conjugates, where peptides are linked to drug molecules, are explored to enhance targeted delivery and improve the stability and efficacy of the therapeutic agent nih.govnih.gov.

Role of Z D Leu Oh in Peptide and Peptidomimetic Research

Z-D-Leu-OH as a Core Component in Peptide Synthesis

Z-D-Leu-OH is frequently utilized as a protected amino acid monomer in both solution-phase and solid-phase peptide synthesis (SPPS) vulcanchem.comambeed.comfengchengroup.comxdbiochems.comfengchengroup.comtcichemicals.comgreyhoundchrom.comlabscoop.comiris-biotech.de. The Cbz group is a widely employed N-terminal protecting group in peptide synthesis, known for its stability under various reaction conditions and its cleavage via hydrogenolysis or treatment with strong acids nih.govslideshare.net. The incorporation of Z-D-Leu-OH allows for the controlled introduction of a D-amino acid into a growing peptide chain.

The synthesis of bioactive peptides often involves the precise incorporation of specific amino acids, including non-canonical ones like D-amino acids, to achieve desired biological activities and improve pharmacological properties fengchengroup.comresearchgate.netnih.gov. Z-D-Leu-OH serves as a source of D-leucine during peptide chain elongation. Peptides containing D-amino acids can exhibit enhanced biological activity or modified interactions with biological targets compared to their all-L counterparts ambeed.com. Enzymatic methods have also been explored for peptide synthesis, offering advantages such as stereospecificity, and can be used to generate bioactive peptides researchgate.net.

The inclusion of D-amino acids, such as D-leucine derived from Z-D-Leu-OH, is a common strategy to enhance peptide stability, particularly against proteolytic degradation ambeed.comexplorationpub.comnih.govacs.orgfrontiersin.orgnih.govnih.gov. Natural peptides are often susceptible to rapid cleavage by proteases in biological environments, leading to poor bioavailability and short half-lives explorationpub.comfrontiersin.org. Replacing an L-amino acid with its D-isomer at certain positions within a peptide sequence can significantly increase resistance to enzymatic hydrolysis by peptidases, which are typically specific for L-amino acids nih.govnih.gov. This enhanced metabolic stability can lead to improved bioavailability and prolonged duration of action for therapeutic peptides explorationpub.comfrontiersin.org. Research indicates that while backbone modifications like cyclization can improve stability, the use of D-amino acids effectively prevents intestinal metabolism nih.gov.

Development of Peptidomimetics Utilizing Z-D-Leu-OH Scaffolds

Peptidomimetics are compounds designed to mimic the structural and functional properties of natural peptides but often with improved characteristics such as enhanced stability, bioavailability, and target affinity nih.govuni-regensburg.denih.gov. Z-D-Leu-OH, as a protected D-amino acid, is a valuable building block in the design and synthesis of peptidomimetics. The incorporation of D-amino acids is a fundamental approach in creating peptidomimetic structures that can influence conformation and increase resistance to degradation slideshare.netacs.orgnih.govnih.govuminho.pt.

Design principles for peptidomimetics incorporating Z-D-Leu-OH often revolve around leveraging the conformational constraints or altered backbone properties introduced by the D-amino acid. Replacing an L-amino acid with a D-amino acid can influence the local conformation of the peptide chain, potentially favoring specific secondary structures like turns or helices that are crucial for binding to biological targets upc.eduunimi.it. Z-D-Leu-OH provides a protected source of D-leucine, allowing its site-specific incorporation during synthesis. This allows researchers to explore the impact of a D-leucine residue at different positions within a peptidomimetic sequence to optimize its interaction with a target macromolecule upc.eduacs.org. Strategies may involve incorporating D-amino acids within the peptide backbone or as part of side-chain modifications nih.govuminho.pt.

Mechanistic Investigations of Z D Leu Oh in Biological Systems

Enzyme Interaction and Inhibition Studies

Research into the biological mechanisms of Z-D-Leu-OH has significantly focused on its interactions with enzymes, including its potential to act as an inhibitor. These studies provide insights into how the compound affects enzymatic activity, which is crucial for understanding its broader biological effects.

Kinetic Analysis of Enzyme-Z-D-Leu-OH Interactions

Kinetic analysis is essential for characterizing the interaction between Z-D-Leu-OH and its target enzymes. This involves determining parameters that describe the rate and mechanism of enzyme inhibition or modulation. While specific kinetic data (like Ki or IC50 values) for Z-D-Leu-OH with particular enzymes are not extensively detailed in the provided snippets, the general principles of enzyme kinetics and inhibition studies are highly relevant to this area of research.

Enzyme kinetics typically involves measuring reaction rates under varying substrate and inhibitor concentrations to determine parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and inhibition constants (Ki or IC50). adarshcollege.inmit.edu The Michaelis-Menten equation and graphical representations like the Lineweaver-Burk plot are commonly used to analyze kinetic data and distinguish between different types of inhibition (competitive, non-competitive, uncompetitive). adarshcollege.inmit.eduembrapa.br

In the context of Z-D-Leu-OH, kinetic studies would aim to quantify the affinity of the enzyme for Z-D-Leu-OH and understand how its presence affects the enzyme's catalytic efficiency. For instance, if Z-D-Leu-OH competes with the substrate for the active site, it would be characterized as a competitive inhibitor, typically affecting the apparent Km value. adarshcollege.in If it binds to a different site and affects Vmax, it could be a non-competitive or uncompetitive inhibitor, depending on the specific mechanism. adarshcollege.in

One study mentions the kinetically-controlled synthesis of a dipeptide, Z-D-Leu-L-Leu-NH2, involving an enzyme-substrate intermediate formation where Z-D-Leu is the acyl donor. nih.govmdpi.comresearchgate.netresearchgate.net This process involves kinetic parameters describing the formation and breakdown of the enzyme-substrate complex and the subsequent reaction with a nucleophile. While this describes Z-D-Leu as a substrate-like molecule in a synthetic context rather than a classical inhibitor, the underlying principles of enzyme kinetics apply to understanding the reaction rates and intermediates involved. nih.govmdpi.comresearchgate.netresearchgate.net

Detailed kinetic studies with Z-D-Leu-OH as a potential inhibitor would provide valuable data on its potency and mechanism of action against specific enzymes. Such data could be presented in tables showing Km, Vmax, and Ki values under different conditions, allowing for a quantitative comparison of its effects on various enzymes.

Identification of Specific Enzyme Targets

Identifying the specific enzymes targeted by Z-D-Leu-OH is a key aspect of understanding its biological mechanisms. While the provided information does not list a comprehensive set of specific enzyme targets for Z-D-Leu-OH itself, related research on enzyme inhibitors and amino acid derivatives provides context.

Peptidases and proteases, enzymes that hydrolyze peptide bonds, are significant targets for research, and inhibitors of these enzymes have medical and pharmaceutical importance. nih.govmdpi.comresearchgate.netresearchgate.net Given that Z-D-Leu-OH is an amino acid derivative, it is plausible that it could interact with enzymes involved in protein processing or metabolism.

Some search results mention Z-D-Leu-OH in the context of research related to proteases like trypsin and α-chymotrypsin, although the exact nature of the interaction (inhibition or as a substrate/reagent) requires further detailed examination of the specific studies. researchgate.net Another snippet mentions Z-D-Leu-OH as a useful organic compound for research related to life sciences, listing potential targets like JAK, DUB, ROCK, PKC, and Gamma-secretase in the context of a chemical vendor's offerings, but without providing specific data on inhibition or interaction. targetmol.com

Research on other enzyme inhibitors highlights various classes of enzymes that are therapeutically relevant, such as matrix metalloproteinases, cysteine proteases, and serine proteases, which are implicated in processes like cancer progression. researchgate.net While a direct link of Z-D-Leu-OH as a potent inhibitor of these specific classes is not explicitly stated in the provided text, the broader context of enzyme inhibition studies suggests potential areas of investigation.

Further research is needed to definitively identify and characterize the specific enzyme targets of Z-D-Leu-OH and the nature of these interactions.

Investigation of Z-D-Leu-OH and its Derivatives in Cellular Pathways

Beyond interactions with isolated enzymes, research also explores the effects of Z-D-Leu-OH and its derivatives within the complex environment of cellular pathways. This includes examining their influence on intracellular signaling cascades and their impact on protein interactions and folding.

Modulation of Intracellular Signaling Cascades

Intracellular signaling cascades are intricate networks of molecular interactions that govern a wide range of cellular processes, including growth, differentiation, metabolism, and apoptosis. mdpi.comnih.gov These pathways often involve a series of protein activations and deactivations, often initiated by signals received at the cell surface. nih.gov

While direct evidence detailing the specific intracellular signaling cascades modulated by Z-D-Leu-OH is limited in the provided text, the broader context of cellular signaling research is relevant. Peptidergic G-protein-coupled receptors (GPCRs) and their associated signaling pathways are significant areas of study, and molecules that interact with these systems can have profound cellular effects. mdpi.comresearchgate.net For instance, GPCRs can trigger intracellular changes affecting metabolic events and gene expression programs through signaling cascades involving intracellular effectors that regulate cellular messengers like cAMP, DAG, and Ca2+. mdpi.com

Research on other compounds has shown they can perturb cellular signaling pathways in various contexts, including cancer. nih.gov For example, some compounds can influence pathways like the Ras/Raf/MEK/ERK cascade, which is crucial in regulating gene expression and preventing apoptosis. nih.gov

Given that Z-D-Leu-OH is an amino acid derivative, it could potentially interact with components of signaling pathways, although the specific mechanisms and affected pathways require dedicated investigation. Studies in this area might involve examining the phosphorylation status of key signaling proteins, measuring the levels of secondary messengers, or assessing changes in gene expression profiles in cells treated with Z-D-Leu-OH.

One snippet mentions that ZD (which could potentially refer to Z-D-Leu-OH or a related compound in a different context) has been shown to activate STAT3 through ER stress-induced Ca2+ release and subsequent CaMKII activation, enhancing the transcriptional activity of ZIP9. nih.gov This suggests a potential link between Z-D-Leu-OH or related compounds and the STAT signaling pathway, as well as calcium signaling and the regulation of zinc transporters. nih.gov Further research is needed to confirm this link specifically for Z-D-Leu-OH and to explore its effects on other signaling cascades.

Research Applications and Therapeutic Potential

Pharmaceutical Research and Drug Development

In pharmaceutical research and drug development, Z-D-Leu-OH serves as a crucial intermediate and building block. chembk.comchembk.com

Building Block for Targeted Therapies

Z-D-Leu-OH is utilized as a building block in the synthesis of peptides and proteins, which are essential components in the formulation of targeted therapies. chemimpex.com Targeted therapies are designed to specifically interact with molecular targets involved in disease pathways, aiming to increase efficacy and reduce off-target effects. nih.govresearchgate.netcore.ac.uk The incorporation of Z-D-Leu-OH into peptide sequences can influence their properties, contributing to the design of molecules with desired biological activities and targeting capabilities. The Z group acts as a protecting group during peptide synthesis, allowing for controlled coupling reactions. chembk.comchembk.com For instance, Z-D-Leu-OH has been used in the synthesis of analogs of luteinizing hormone-releasing hormone (LHRH), such as leuprolide, demonstrating its role in constructing complex therapeutic peptides. cpcscientific.com

Preclinical Research and Translational Studies

Z-D-Leu-OH is utilized in preclinical research, which is a critical phase in the drug development pipeline aimed at evaluating the safety and potential efficacy of a compound before human trials. nih.govoup.com While specific detailed findings on Z-D-Leu-OH exclusively in preclinical and translational studies were not extensively detailed in the search results, its role as a building block in the synthesis of peptides and derivatives used in such studies is implied. chemimpex.comchembk.comchembk.com For example, peptides containing D-amino acids, like D-leucine derivatives, are explored in research for their enhanced stability against protease degradation, which is beneficial in developing therapies for various diseases, including neurodegenerative disorders. ambeed.com Preclinical research often involves studying protein interactions and enzyme activities, areas where Z-D-leucine is utilized as a tool. chemimpex.com Translational studies aim to bridge the gap between basic research findings and clinical applications, and compounds like Z-D-Leu-OH, used in the synthesis of potential therapeutic agents, play a role in this process. nih.gov

Biotechnology Applications

Z-D-Leu-OH also finds applications in various biotechnological processes. chemimpex.com

Cell Culture Media Enhancement

Z-D-Leu-OH plays a key role in cell culture media. chemimpex.combjbestech.com Cell culture is a fundamental technique in biotechnology and biological research, used for growing cells under controlled conditions. researchgate.net The inclusion of specific amino acids and their derivatives in cell culture media is essential for supporting cell growth, viability, and productivity. Z-D-Leu-OH contributes to enhancing the growth and productivity of various cell lines used in research and production. chemimpex.com While the precise mechanisms were not detailed, its presence in cell culture media formulations suggests a role in providing essential nutrients or influencing cellular processes that benefit culture performance.

Recombinant Protein Production

Based on the available search results, there is no specific information detailing the research applications or therapeutic potential of the chemical compound Z-D-Leu-OH within the fields of neuroscience research, neurotransmitter function, or neuropeptide mechanisms. The search results primarily identify Z-D-Leu-OH and its DCHA salt as chemical compounds, often used as building blocks in peptide synthesis.

Therefore, it is not possible to generate an article structured around the provided outline focusing solely on the neuroscience-related aspects of Z-D-Leu-OH, as the necessary scientific literature and research findings linking this specific compound to those areas were not found in the search results.

The PubChem CID for N-Cbz-D-leucine, which is also known as Z-D-Leu-OH, is 7000099 nih.gov. The PubChem CID for Z-D-Leu-OH.DCHA (N-Carbobenzoxy-D-leucine Dicyclohexylammonium (B1228976) Salt) is 44629899 nih.gov.

Below is the table of compounds and their PubChem CIDs as requested, based on the available information.

Advanced Analytical Methodologies for Z D Leu Oh and Its Conjugates

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for both the purification of Z-D-Leu-OH after its synthesis and the analysis of its purity and incorporation into larger peptide conjugates. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods.

Purification: Following synthesis, crude Z-D-Leu-OH or related protected amino acids are often purified using crystallization or column chromatography to remove unreacted starting materials and by-products. For instance, processes for similar N-protected amino acids involve crystallization from solvent systems like ethanol/water or toluene (B28343) to achieve high purity. The effectiveness of these purification steps is then confirmed chromatographically.

Analysis: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Z-D-Leu-OH and its peptide conjugates. ftloscience.com This technique separates compounds based on their hydrophobicity. ftloscience.com The benzyloxycarbonyl group imparts significant hydrophobicity to the D-leucine molecule, allowing for excellent retention and separation on nonpolar stationary phases (like C18). The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, often with additives like trifluoroacetic acid to improve peak shape.

A significant analytical challenge is the separation of D- and L-amino acid enantiomers, as well as the separation of structural isomers like leucine (B10760876) and isoleucine, which are isobaric (have the same integer mass). butterworth-labs.co.ukresearchgate.net Chiral chromatography or pre-column derivatization with a chiral reagent can be employed to resolve enantiomers like Z-D-Leu-OH from Z-L-Leu-OH. nih.gov For isomeric separation of leucine and isoleucine residues within a peptide, specialized hydrophilic interaction chromatography (HILIC) methods can be effective. researchgate.net

ParameterTypical Condition for Amino Acid Analysis
Column Reversed-phase C18 or C8
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Detection UV Absorbance at 210-280 nm
Mode Gradient Elution

Spectroscopic Characterization in Complex Biological Matrices

Characterizing Z-D-Leu-OH or its conjugates directly within complex biological matrices like serum, plasma, or cell lysates presents significant challenges due to the overwhelming abundance of interfering substances such as proteins, lipids, and other small molecules. rsc.org Spectroscopic methods must be carefully chosen and optimized to achieve the necessary sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. However, in intact biological fluids, the spectra are dominated by broad, overlapping resonances from proteins and lipoproteins, which can obscure the sharper signals from small molecules like Z-D-Leu-OH. rsc.orgresearchgate.net To overcome this, spectral editing techniques, such as the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, can be used to suppress the broad signals from large macromolecules, allowing the signals from smaller metabolites to become more discernible. researchgate.net For more detailed analysis and unambiguous assignment, two-dimensional (2D) NMR experiments like COSY and TOCSY can be employed. uzh.ch Isotopic labeling (e.g., with ¹³C or ¹⁵N) of the Z-D-Leu-OH molecule before its introduction into a biological system can also be used to distinguish its signals from the complex background. nih.gov

Fluorescence and UV-Vis Spectroscopy: Z-D-Leu-OH contains a phenyl group in its benzyloxycarbonyl moiety, which allows it to be detected by UV-Vis spectroscopy, typically around 250-270 nm. nih.gov However, this method lacks specificity in biological matrices, as other endogenous molecules, particularly proteins containing aromatic amino acids like tryptophan and tyrosine, also absorb strongly in this region. nih.gov Therefore, UV-Vis is more suitable for analyzing purified samples than for direct measurement in complex mixtures. Fluorescence spectroscopy offers higher sensitivity, but since Z-D-Leu-OH is not natively fluorescent, it would require conjugation to a fluorophore for detection, a process known as derivatization.

TechniqueChallenge in Biological MatrixPotential Strategy
NMR Spectroscopy Signal overlap from proteins and lipids. Low concentration of analyte.Use of spectral editing (e.g., CPMG), 2D NMR, and isotopic labeling. rsc.orguzh.chnih.gov
UV-Vis Spectroscopy Low specificity due to interference from endogenous aromatic compounds.Primarily used for purified samples; extensive sample cleanup required for matrices. nih.gov
Fluorescence Spectroscopy Z-D-Leu-OH is not naturally fluorescent.Derivatization with a fluorescent tag (fluorophore).

Mass Spectrometry in Proteomics and Peptidomics Research

Mass spectrometry (MS) is an indispensable tool in proteomics and peptidomics for identifying and quantifying peptides and proteins. When Z-D-Leu-OH is used as a building block, MS techniques are crucial for verifying the sequence of the resulting synthetic peptide and differentiating it from isomers.

A significant challenge in proteomics is distinguishing between the isobaric amino acids leucine and isoleucine within a peptide sequence. rapidnovor.comrsc.org Standard collision-induced dissociation (CID) often fails to produce unique fragment ions that can reliably differentiate the two. sciex.com Advanced fragmentation techniques are required to cleave the amino acid side chains, generating diagnostic ions.

Advanced Fragmentation Methods:

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods involve transferring an electron to a multiply-charged peptide ion, which induces fragmentation of the peptide backbone N-Cα bond, producing c- and z-type ions. wikipedia.org This process is less energetic than CID and often preserves labile post-translational modifications. Importantly, subsequent activation of the z-ions can lead to side-chain fragmentation, producing characteristic w-ions. nih.govacs.org

Electron Activated Dissociation (EAD): This technique uses electrons to induce fragmentation and is highly effective at generating side-chain specific fragments. sciex.comsciex.com For a leucine residue, EAD causes a neutral loss of 43 Da (C₃H₇) from the z-ion, while an isoleucine residue results in a loss of 29 Da (C₂H₅). sciex.comsciex.com These distinct losses allow for unambiguous identification. sciex.com

These MS³ methods (involving an initial fragmentation, isolation of a fragment ion, and a second fragmentation event) are powerful for confirming the identity of leucine vs. isoleucine in peptides synthesized using Z-D-Leu-OH or its counterparts. nih.govacs.org This level of analytical detail is critical for structure-function studies and ensuring the correct synthesis of bioactive peptides.

Amino Acid IsomerFragmentation MethodCharacteristic Fragment / Neutral Loss
Leucine (Leu) EAD / ETD-HCDw-ion (from z-ion minus 43 Da) sciex.comsciex.com
Isoleucine (Ile) EAD / ETD-HCDw-ion (from z-ion minus 29 Da) sciex.comsciex.com

Future Directions in Z D Leu Oh Research

Emerging Roles in Novel Therapeutic Areas

The incorporation of D-amino acids, facilitated by precursors like Z-D-Leu-OH, is a key strategy for improving the pharmacokinetic properties of peptide drug candidates. Peptides containing D-amino acids are less susceptible to degradation by proteases, which can enhance their stability in biological systems. This intrinsic resistance opens up new possibilities for the therapeutic application of peptides derived from Z-D-Leu-OH.

One of the most promising emerging areas is the development of novel antimicrobial and anticancer peptides . Research has shown that the introduction of a D-leucine residue into a naturally occurring antimicrobial peptide from the frog Odorrana schmackeri significantly enhanced its antibacterial and anticancer activities. This suggests that peptides synthesized using Z-D-Leu-OH could be potent therapeutic agents against drug-resistant bacteria and various cancer cell lines. The altered stereochemistry can lead to peptides with unique three-dimensional structures that can selectively interact with microbial or cancer cell membranes, leading to their disruption.

Furthermore, the use of Z-D-Leu-OH is being explored in the context of neurodegenerative diseases and metabolic disorders . The ability to create more stable peptide analogs of endogenous hormones and neuropeptides could lead to treatments with improved duration of action. For instance, stabilized peptide modulators of G-protein coupled receptors (GPCRs) involved in neurological pathways or metabolic regulation could offer new therapeutic options for conditions such as Alzheimer's disease, Parkinson's disease, and type 2 diabetes.

Below is a table summarizing potential therapeutic areas for peptides incorporating D-leucine.

Therapeutic AreaPotential Application of Z-D-Leu-OH Derived PeptidesRationale for Use
Oncology Development of novel anticancer peptides that selectively target and disrupt cancer cell membranes.Enhanced stability against proteolytic degradation in the tumor microenvironment.
Infectious Diseases Creation of potent antimicrobial peptides to combat multidrug-resistant bacteria.D-amino acid incorporation can lead to improved lytic activity and reduced susceptibility to bacterial proteases.
Neurology Design of stable neuropeptide analogs for the treatment of neurodegenerative diseases.Increased half-life in the central nervous system, allowing for sustained therapeutic effects.
Metabolic Disorders Engineering of long-acting peptide hormones for managing conditions like diabetes and obesity.Improved resistance to enzymatic degradation in the bloodstream, leading to less frequent administration.

Integration with Advanced Drug Discovery Platforms

The utility of Z-D-Leu-OH as a specialized building block is significantly amplified when integrated with modern drug discovery platforms. High-throughput peptide synthesis and screening technologies are accelerating the identification of novel therapeutic leads. Automated peptide synthesizers can rapidly produce large libraries of peptides, where Z-D-Leu-OH can be systematically incorporated at various positions to explore the structure-activity relationship (SAR).

Combinatorial chemistry is another powerful approach where Z-D-Leu-OH can be a valuable component. By combining Z-D-Leu-OH with a diverse range of other natural and unnatural amino acid building blocks, vast and structurally diverse peptide libraries can be generated. nih.gov These libraries can then be screened against various biological targets to identify hit compounds with desired activities. The "one-bead-one-compound" (OBOC) method is one such combinatorial approach that allows for the synthesis and screening of millions of discrete peptide entities.

The integration of Z-D-Leu-OH into these platforms facilitates a more rapid and efficient drug discovery process, as summarized in the table below.

Drug Discovery PlatformRole of Z-D-Leu-OHExpected Outcome
Automated Peptide Synthesis A key building block for the systematic incorporation of D-leucine into peptide sequences.Rapid generation of peptide libraries with enhanced stability for SAR studies.
High-Throughput Screening (HTS) Component of peptide libraries screened for activity against various biological targets.Identification of novel peptide hits with therapeutic potential.
Combinatorial Chemistry (e.g., OBOC) A versatile building block for creating large and diverse peptide libraries.Discovery of unique peptide structures with high affinity and selectivity for specific targets.

Computational Modeling and In Silico Studies of Z-D-Leu-OH Interactions

Computational modeling and in silico studies are becoming indispensable tools in modern drug discovery, offering a way to predict and understand the behavior of molecules at an atomic level. For Z-D-Leu-OH, these computational approaches can provide valuable insights into how its incorporation influences the structure and function of peptides.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of peptides containing D-leucine. nih.govnih.govmountainscholar.orgresearchgate.net These simulations can reveal how the presence of a D-amino acid alters the peptide's secondary and tertiary structure, its flexibility, and its interactions with solvent molecules. This information is crucial for understanding the structural basis of the enhanced stability and biological activity observed in D-leucine-containing peptides.

Molecular docking studies can predict the binding modes of peptides synthesized with Z-D-Leu-OH to their biological targets. By simulating the interaction between a peptide and its receptor, researchers can identify key binding interactions and predict the binding affinity. This can guide the rational design of more potent and selective peptide therapeutics.

Furthermore, pharmacophore modeling can be used to identify the essential structural features required for the biological activity of a series of D-leucine-containing peptides. This can aid in the design of new peptides with improved properties and in the virtual screening of compound libraries to identify novel, non-peptidic molecules that mimic the active conformation of the peptide.

The following table outlines the application of various computational methods in the study of Z-D-Leu-OH-derived peptides.

Computational MethodApplication to Z-D-Leu-OH ResearchPotential Insights
Molecular Dynamics (MD) Simulations To investigate the conformational behavior of peptides containing D-leucine.Understanding the structural basis for enhanced stability and altered biological activity.
Molecular Docking To predict the binding of D-leucine-containing peptides to their protein targets.Identification of key binding interactions and rational design of more potent peptide ligands.
Pharmacophore Modeling To define the essential structural features for the activity of peptides incorporating D-leucine.Guiding the design of novel peptides and virtual screening for new therapeutic agents.

Q & A

Q. How is Z-D-Leu-OH synthesized and characterized in academic research?

Methodological Answer: Z-D-Leu-OH is synthesized via the reaction of D-leucine with benzyloxycarbonyl (Cbz) chloride under alkaline conditions. Key steps include:

Reaction Setup : Dissolve D-leucine in a 1:1 mixture of 1,4-dioxane and aqueous NaOH.

Coupling : Add Cbz chloride dropwise at 0–5°C, maintaining pH 8–3.

Purification : Acidify with HCl, extract with ethyl acetate, and recrystallize.
Characterization involves:

  • NMR (1H and 13C) to confirm stereochemistry and Cbz-group integrity .
  • HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) .
  • Optical Rotation : Compare [α]D values with literature to confirm enantiomeric purity .

Q. What analytical techniques are recommended for assessing Z-D-Leu-OH purity?

Methodological Answer:

  • HPLC : Use a reversed-phase column with UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • Melting Point : Compare observed mp (literature: ~80–82°C) to detect impurities .
  • Elemental Analysis : Validate C, H, N content against theoretical values (C14H19NO4: C 63.38%, H 7.22%, N 5.28%) .

Advanced Research Questions

Q. How can reaction conditions for Z-D-Leu-OH incorporation into peptides be optimized?

Methodological Answer: Optimize coupling efficiency using design of experiments (DOE):

  • Variables : Solvent (DMF vs. DCM), coupling agents (HOBt/DCC vs. HATU), temperature (0°C vs. RT).
  • Response Metrics : Yield (gravimetric analysis), racemization (via Marfey’s reagent derivatization) .
    Example Table :
ConditionYield (%)Racemization (%)
HOBt/DCC in DMF851.2
HATU in DCM920.8

Q. How should researchers address contradictory stability data for Z-D-Leu-OH in aqueous buffers?

Methodological Answer:

  • Controlled Replicates : Conduct stability assays (e.g., pH 2–9, 25–37°C) with triplicate samples .
  • Analytical Cross-Validation : Use LC-MS to detect degradation products (e.g., de-Cbz via mass shifts) .
  • Statistical Analysis : Apply ANOVA to identify significant deviations and isolate variables (e.g., ionic strength effects) .

Q. How can computational modeling predict Z-D-Leu-OH interactions in enzyme-binding studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., leucine-specific proteases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
    Key Metrics :
  • Binding free energy (ΔG, kcal/mol).
  • Hydrogen bond occupancy during simulation.

Experimental Design & Reproducibility

What framework is recommended for formulating Z-D-Leu-OH-related research questions?

Methodological Answer: Apply the PICO framework :

  • P (Population): Peptide substrates or enzyme targets.
  • I (Intervention): Z-D-Leu-OH as a chiral building block.
  • C (Comparison): L-enantiomer or unprotected leucine.
  • O (Outcome): Enantioselectivity, yield, or binding affinity .

Q. How can researchers ensure reproducibility of Z-D-Leu-OH-based protocols from literature?

Methodological Answer:

  • Detailed Documentation : Follow Beilstein Journal guidelines for experimental sections, including solvent volumes, stirring rates, and purification gradients .
  • Control Experiments : Replicate key steps (e.g., recrystallization) with traceable reagent batches .
  • Data Archiving : Share raw NMR/HPLC files in repositories like Zenodo, citing DOIs in publications .

Data Analysis & Interpretation

Q. How to design experiments evaluating Z-D-Leu-OH stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC-UV .
  • Kinetic Modeling : Fit data to zero- or first-order models to predict shelf life .
    Example Table :
ConditionDegradation Rate (k, day⁻¹)t90 (days)
25°C, dry0.0021476
40°C, 75% RH0.01567

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-D-leucine
Reactant of Route 2
Reactant of Route 2
N-Cbz-D-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.